molecular formula C17H27NO B5965651 N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine

N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine

Cat. No. B5965651
M. Wt: 261.4 g/mol
InChI Key: DBUNELXAHVFXAJ-UHFFFAOYSA-N
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Description

N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at the Upjohn Company, but it was never marketed for human use. However, in recent years, U-47700 has emerged as a popular drug of abuse, leading to a number of fatalities.

Mechanism of Action

N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals. However, it also has the potential to cause respiratory depression, which can be fatal in high doses.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine are similar to those of other opioids. It can cause feelings of euphoria, pain relief, and sedation. It can also cause side effects such as nausea, vomiting, and constipation. In high doses, it can lead to respiratory depression, coma, and death.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine in lab experiments is its potency. It is much more potent than traditional opioids like morphine, which means that smaller doses can be used to achieve the same effects. This can be useful in studies where minimizing the dose is important. However, its potential for respiratory depression and other side effects can also be a limitation, as it can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine. One area of interest is its potential as a treatment for opioid addiction. Researchers are investigating whether its lower risk of respiratory depression could make it a safer alternative to traditional opioids like methadone. Another area of interest is its potential as a tool for studying opioid receptors and their role in pain modulation. Finally, researchers are investigating ways to modify the structure of N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine to make it safer and more effective for use in scientific research.

Synthesis Methods

The synthesis of N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine involves the reaction of 4-methoxyphenylacetic acid with ethylmagnesium bromide, followed by the addition of methylpropiophenone and then reduction with lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine.

Scientific Research Applications

Despite its reputation as a drug of abuse, N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine has potential applications in scientific research. It has been used as a tool for studying opioid receptors and their role in pain modulation. Researchers have also investigated the potential of N-ethyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-methyl-2-propen-1-amine as a treatment for opioid addiction, as it has been shown to have less respiratory depression than traditional opioids like morphine.

properties

IUPAC Name

N-ethyl-4-(4-methoxyphenyl)-N-(2-methylprop-2-enyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-6-18(13-14(2)3)15(4)7-8-16-9-11-17(19-5)12-10-16/h9-12,15H,2,6-8,13H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNELXAHVFXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(C)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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